molecular formula C15H13BrN2O B2521992 3-(4-Bromphenyl)-7-methyl-6,7,8-trihydrocinnolin-5-on CAS No. 1024571-10-5

3-(4-Bromphenyl)-7-methyl-6,7,8-trihydrocinnolin-5-on

Katalognummer B2521992
CAS-Nummer: 1024571-10-5
Molekulargewicht: 317.186
InChI-Schlüssel: YECDWQJYOAIDMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" is a chemical of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenyl compounds and their chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of bromophenyl-related compounds often involves multi-step reactions that include the formation of key intermediates. For example, the synthesis of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione involves the use of IR, 1H NMR, and elemental analysis to characterize the compound . Similarly, the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into indazole derivatives demonstrates the reactivity of such compounds under certain conditions . These studies suggest that the synthesis of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" would likely require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl compounds. The crystal structure of related compounds, such as N-Methyl-3-phenyl-4-bromoisoxazolin-5-one, provides information on bond lengths, angles, and the overall conformation of the molecule . The distortion in the pyridine ring and the presence of non-classical hydrogen bonds in the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione also offer insights into the potential structural characteristics of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be influenced by the presence of substituents on the aromatic ring and the nature of the heterocyclic system. For instance, the transformation of benzotriazocin-ones into indazoles indicates that halogen substituents on the ring can lead to ring contraction under certain conditions . This suggests that "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" may also undergo similar transformations, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be deduced from spectroscopic and crystallographic data. The absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one was determined using chiroptical spectroscopy, which could be relevant for understanding the optical properties of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" . Additionally, the crystal packing and intermolecular interactions observed in the crystal structure of related compounds provide valuable information about the solid-state properties, such as melting points and solubility .

Wirkmechanismus

The mechanism of action for similar compounds often involves interactions with biological targets . For example, some compounds act as histamine H1 antagonists, providing relief from allergy symptoms .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds .

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECDWQJYOAIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.